2-Fluoro-6-(pentylamino)benzonitrile
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Overview
Description
2-Fluoro-6-(pentylamino)benzonitrile is an organic compound with the molecular formula C12H15FN2 It is a fluorinated benzonitrile derivative, characterized by the presence of a fluorine atom and a pentylamino group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-(pentylamino)benzonitrile typically involves the introduction of a pentylamino group to a fluorinated benzonitrile precursor. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable fluorinated benzonitrile is reacted with a pentylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-(pentylamino)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Fluoro-6-(pentylamino)benzonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological systems, particularly in the development of fluorinated analogs of biologically active molecules.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-(pentylamino)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the pentylamino group can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-fluorobenzonitrile: A precursor in the synthesis of various heterocycles used in medicinal chemistry.
2-Fluoro-6-(trifluoromethyl)benzonitrile: Another fluorinated benzonitrile with different substituents, used in chemical synthesis.
Uniqueness
2-Fluoro-6-(pentylamino)benzonitrile is unique due to the presence of both a fluorine atom and a pentylamino group, which confer distinct chemical and physical properties. These features make it a valuable compound for the development of new materials and pharmaceuticals with enhanced performance and specificity.
Properties
Molecular Formula |
C12H15FN2 |
---|---|
Molecular Weight |
206.26 g/mol |
IUPAC Name |
2-fluoro-6-(pentylamino)benzonitrile |
InChI |
InChI=1S/C12H15FN2/c1-2-3-4-8-15-12-7-5-6-11(13)10(12)9-14/h5-7,15H,2-4,8H2,1H3 |
InChI Key |
HFIQQZUGDWIARZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC1=C(C(=CC=C1)F)C#N |
Origin of Product |
United States |
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